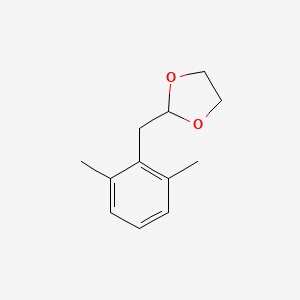

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Vue d'ensemble

Description

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C12H16O2 It is characterized by a benzene ring substituted with two methyl groups and a dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring via a condensation reaction. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to a diol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Synthesis

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form stable adducts with biological molecules makes it valuable in drug development. Research indicates that derivatives of dioxolanes can interact with DNA components, leading to the formation of DNA adducts that may have implications in mutagenesis and carcinogenesis.

Case Study: Anticancer Properties

Studies have shown that compounds containing dioxolane structures exhibit cytotoxicity against various cancer cell lines. For instance, interaction studies revealed that this compound can influence genetic material stability and integrity, suggesting its potential as an anticancer agent .

Polymer Chemistry

2.1 Polymerization Processes

In polymer chemistry, this compound is used to synthesize novel polymers with desirable properties. Its unique structure allows for the creation of thermosetting resins that exhibit low dissipation characteristics. These materials are essential for applications requiring thermal stability and mechanical strength .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Dissipation Factor | Low |

Case Study: Thermosetting Resins

Research has demonstrated the successful incorporation of this compound in the production of low-dissipation thermosets. These materials are particularly useful in electronics and automotive industries where durability and heat resistance are paramount .

Environmental Applications

3.1 Herbicide Development

The compound is also explored as an intermediate for synthesizing herbicides. Dioxolane derivatives have been reported to exhibit herbicidal properties, making them candidates for agricultural applications . For example, certain dioxolan-substituted amides have shown effectiveness as preemergence grass herbicides.

| Herbicide Type | Active Ingredient | Application Method |

|---|---|---|

| Preemergence | Dioxolan-substituted amides | Soil application |

| Postemergence | Dioxolane derivatives | Foliar spray |

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylphenol: Similar structure but lacks the dioxolane ring.

2,6-Dimethylbenzyl alcohol: Precursor to the target compound, with a hydroxyl group instead of the dioxolane ring.

1,3-Dioxolane: Contains the dioxolane ring but lacks the benzene ring and methyl groups.

Uniqueness

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both the dioxolane ring and the dimethyl-substituted benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Activité Biologique

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different pathogens.

The synthesis of this compound typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. This process yields the desired dioxolane structure, which is crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 218.24 g/mol.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures often exhibit significant antimicrobial activity. For instance, a study on various 1,3-dioxolanes demonstrated that many derivatives showed effective antibacterial and antifungal properties against multiple strains. Notably:

- Antibacterial Activity : this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : The compound also displayed antifungal effects against Candida albicans, a common pathogenic yeast.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Moderate to High |

| Enterococcus faecalis | 625 | High |

| Candida albicans | <1000 | Moderate |

| Pseudomonas aeruginosa | Not effective | None |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with cellular macromolecules such as proteins and nucleic acids. This interaction could disrupt essential cellular processes leading to cell death or inhibition of growth in pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Properties : A recent study synthesized various dioxolane derivatives and tested their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Antifungal Screening : Another research effort focused on the antifungal properties of dioxolanes where this compound was included in a broader screening of dioxolane derivatives. It was found to be effective against Candida albicans, similar to other structurally related compounds .

- Potential as an Anticancer Agent : Preliminary studies suggest that this compound might have anticancer properties due to its ability to inhibit certain mitochondrial enzymes involved in cancer cell metabolism . Further research is necessary to elucidate these effects fully.

Propriétés

IUPAC Name |

2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZLZORRLFONDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645895 | |

| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-37-0 | |

| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.